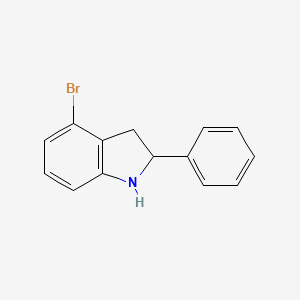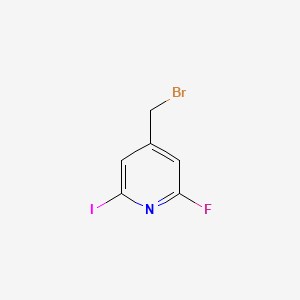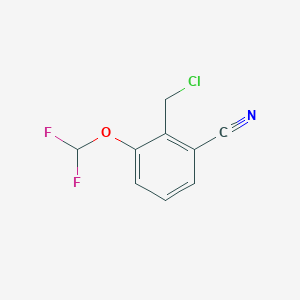
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile is an organic compound that belongs to the class of benzonitriles This compound is characterized by the presence of a chloromethyl group and a difluoromethoxy group attached to a benzene ring, along with a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile typically involves the introduction of the chloromethyl and difluoromethoxy groups onto a benzonitrile core. One common method involves the reaction of 3-(difluoromethoxy)benzonitrile with chloromethylating agents under specific conditions. For instance, the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) can facilitate the chloromethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) for the substitution of the chlorine atom.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products Formed
Substitution: Products may include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines.
科学研究应用
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound can be used in the development of fluorinated bioactive molecules, which may have enhanced biological activity and stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.
Industry: The compound can be used in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are desirable.
作用机制
The mechanism of action of 2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile depends on its specific application. In general, the presence of the difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound. The chloromethyl group can act as a reactive site for further chemical modifications. The nitrile group can participate in interactions with biological targets, potentially affecting enzyme activity or receptor binding.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-3-(trifluoromethoxy)benzonitrile: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Bromomethyl)-3-(difluoromethoxy)benzonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Difluoromethoxy)benzonitrile: Lacks the chloromethyl group.
Uniqueness
2-(Chloromethyl)-3-(difluoromethoxy)benzonitrile is unique due to the combination of the chloromethyl and difluoromethoxy groups, which can impart distinct chemical and biological properties. The presence of the difluoromethoxy group can enhance the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.
属性
分子式 |
C9H6ClF2NO |
|---|---|
分子量 |
217.60 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-7-6(5-13)2-1-3-8(7)14-9(11)12/h1-3,9H,4H2 |
InChI 键 |
WIJCFYJFECIGRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC(F)F)CCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



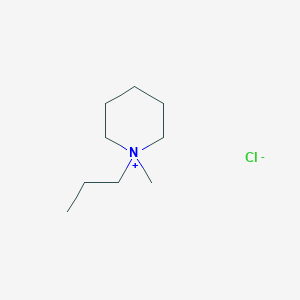
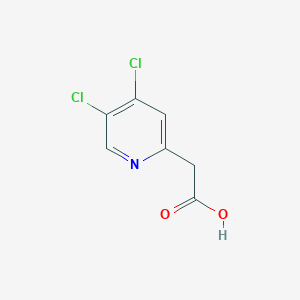

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
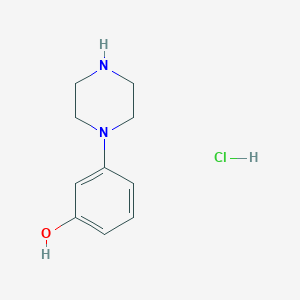
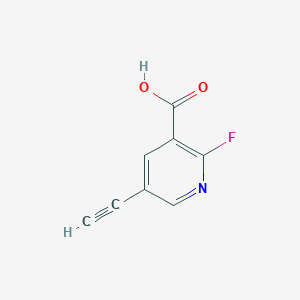
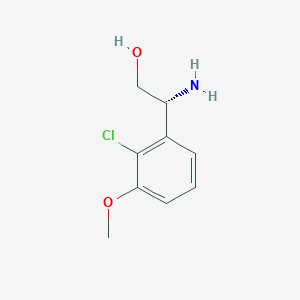

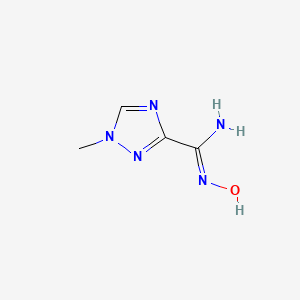

![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
